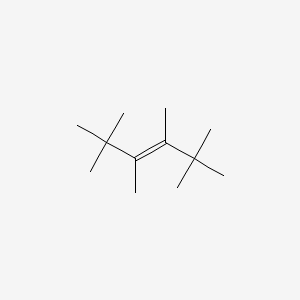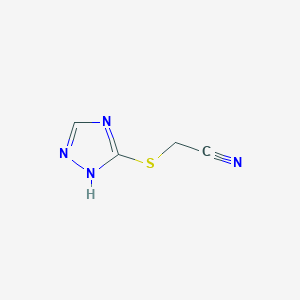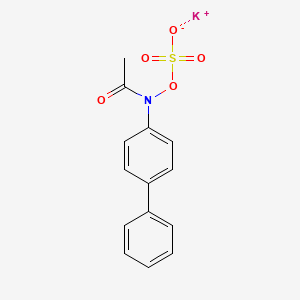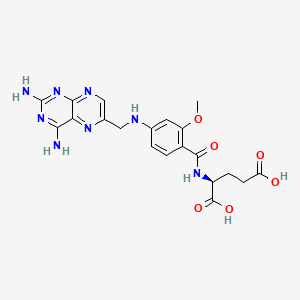
Tetradecyl disulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimyristyl disulfide is an organic compound characterized by the presence of two myristyl groups (tetradecyl groups) linked by a disulfide bond. This compound is part of the broader class of disulfides, which are known for their sulfur-sulfur bonds. Disulfides play a crucial role in various biological and chemical processes, particularly in the stabilization of protein structures through disulfide bridges.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dimyristyl disulfide can be synthesized through the oxidation of myristyl thiol (tetradecyl thiol). One common method involves the use of mild oxidizing agents such as hydrogen peroxide or iodine in an organic solvent like dichloromethane. The reaction typically proceeds at room temperature, yielding dimyristyl disulfide as the primary product.
Industrial Production Methods: In an industrial setting, the synthesis of dimyristyl disulfide may involve the use of more scalable and efficient methods. One such method includes the reaction of myristyl chloride with sodium disulfide in a polar aprotic solvent like dimethyl sulfoxide (DMSO). This method allows for the production of dimyristyl disulfide in larger quantities with high purity.
Análisis De Reacciones Químicas
Types of Reactions: Dimyristyl disulfide undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids under strong oxidizing conditions.
Reduction: The disulfide bond can be reduced to yield two myristyl thiol molecules using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The disulfide bond can participate in nucleophilic substitution reactions, where one of the sulfur atoms is replaced by a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine, or other mild oxidizing agents.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as thiols or amines.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Myristyl thiol.
Substitution: Various substituted disulfides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dimyristyl disulfide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of other disulfide-containing compounds.
Biology: Plays a role in the study of protein folding and stabilization due to its ability to form disulfide bridges.
Medicine: Investigated for its potential use in drug delivery systems, where disulfide bonds can be cleaved under reductive conditions within the body.
Industry: Utilized in the production of surfactants and emulsifiers due to its amphiphilic nature.
Mecanismo De Acción
The mechanism of action of dimyristyl disulfide primarily involves the cleavage and formation of disulfide bonds. In biological systems, disulfide bonds are crucial for maintaining the structural integrity of proteins. Dimyristyl disulfide can interact with thiol groups in proteins, leading to the formation of disulfide bridges that stabilize protein structures. This interaction is essential in various cellular processes, including protein folding and signal transduction.
Comparación Con Compuestos Similares
Dioctyl disulfide: Similar in structure but with shorter alkyl chains.
Didecyl disulfide: Another disulfide with different alkyl chain lengths.
Dioctadecyl disulfide: Contains longer alkyl chains compared to dimyristyl disulfide.
Uniqueness: Dimyristyl disulfide is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. The length of the myristyl groups influences the compound’s solubility, melting point, and reactivity, making it suitable for specific applications in research and industry.
Propiedades
Número CAS |
5348-83-4 |
|---|---|
Fórmula molecular |
C28H58S2 |
Peso molecular |
458.9 g/mol |
Nombre IUPAC |
1-(tetradecyldisulfanyl)tetradecane |
InChI |
InChI=1S/C28H58S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3 |
Clave InChI |
PVHFXVCJLSWJAO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCSSCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Methylcyclohexyl)oxy]-1,3,2-dioxaborolane](/img/structure/B13803215.png)

![Peroxide, [[5-(1-methylethyl)-1,3-phenylene]bis(1-methylethylidene)]bis[(1,1-dimethylethyl)](/img/structure/B13803240.png)

![1,2-Benzenediol,4-[(1r)-1-(acetyloxy)-2-(methylamino)ethyl]-](/img/structure/B13803244.png)

![1,3-Dioxolane-2-carboxylicacid,2,4,5-trimethyl-,[4S-(2alpha,4alpha,5beta)]-(9CI)](/img/structure/B13803264.png)
![9-Ethyl-9-borabicyclo[3.3.1]nonane](/img/structure/B13803268.png)
![4-Methyl-3-[(methylamino)methyl]aniline](/img/structure/B13803274.png)


![3-Ethyl-3,4-dimethyl-1,2-dihydrocyclopenta[b]indole](/img/structure/B13803286.png)

